molecular formula C21H17NO B14257378 1-[([1,1'-Biphenyl]-2-yl)methyl]-1H-indol-5-ol CAS No. 185303-40-6

1-[([1,1'-Biphenyl]-2-yl)methyl]-1H-indol-5-ol

Cat. No.: B14257378
CAS No.: 185303-40-6
M. Wt: 299.4 g/mol
InChI Key: YUGLZESAYLWOQJ-UHFFFAOYSA-N
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Description

1-[([1,1’-Biphenyl]-2-yl)methyl]-1H-indol-5-ol is a complex organic compound that features a biphenyl group attached to an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[([1,1’-Biphenyl]-2-yl)methyl]-1H-indol-5-ol typically involves the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.

    Attachment to Indole: The biphenyl group is then attached to the indole nucleus through a Friedel-Crafts alkylation reaction. This involves the reaction of the biphenyl group with an indole derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[([1,1’-Biphenyl]-2-yl)methyl]-1H-indol-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form different reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and biphenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation Products: Ketones, aldehydes, or carboxylic acids.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various substituted indole or biphenyl derivatives.

Scientific Research Applications

1-[([1,1’-Biphenyl]-2-yl)methyl]-1H-indol-5-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 1-[([1,1’-Biphenyl]-2-yl)methyl]-1H-indol-5-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[([1,1’-Biphenyl]-4-yl)methyl]-1H-indol-5-ol
  • 1-[([1,1’-Biphenyl]-3-yl)methyl]-1H-indol-5-ol
  • 1-[([1,1’-Biphenyl]-2-yl)methyl]-1H-indol-3-ol

Uniqueness

1-[([1,1’-Biphenyl]-2-yl)methyl]-1H-indol-5-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

CAS No.

185303-40-6

Molecular Formula

C21H17NO

Molecular Weight

299.4 g/mol

IUPAC Name

1-[(2-phenylphenyl)methyl]indol-5-ol

InChI

InChI=1S/C21H17NO/c23-19-10-11-21-17(14-19)12-13-22(21)15-18-8-4-5-9-20(18)16-6-2-1-3-7-16/h1-14,23H,15H2

InChI Key

YUGLZESAYLWOQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2CN3C=CC4=C3C=CC(=C4)O

Origin of Product

United States

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